4,6,8-Trichloro-2-(trifluoromethyl)quinoline
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Overview
Description
4,6,8-Trichloro-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H3Cl3F3N and a molecular weight of 300.49 g/mol This compound is characterized by the presence of three chlorine atoms and one trifluoromethyl group attached to a quinoline ring
Preparation Methods
The synthesis of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-trifluoromethylaniline with chlorinating agents in the presence of a base . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4,6,8-Trichloro-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, oxidizing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6,8-Trichloro-2-(trifluoromethyl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4,6,8-Trichloro-2-(trifluoromethyl)quinoline can be compared with other similar compounds, such as:
4-Chloro-2-methyl-8-trifluoromethyl-quinoline: Similar in structure but with different substitution patterns.
4-Hydroxy-8-(trifluoromethyl)quinoline: Contains a hydroxyl group instead of chlorine atoms, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,6,8-trichloro-2-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl3F3N/c11-4-1-5-6(12)3-8(10(14,15)16)17-9(5)7(13)2-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGCOXVUWAKSTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=N2)C(F)(F)F)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl3F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575955 |
Source
|
Record name | 4,6,8-Trichloro-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50575955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18706-37-1 |
Source
|
Record name | 4,6,8-Trichloro-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50575955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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